methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C6H9N5O3 and a molecular weight of 199.17 g/mol . This compound is known for its unique structure, which includes a triazole ring and a hydroxycarbamimidoyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination . The reaction conditions often include the use of solvents like toluene and reagents such as aluminum methylate under a nitrogen atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole ring or the hydroxycarbamimidoyl group .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block in the synthesis of more complex molecules . . This property makes it a candidate for research in cardiovascular diseases and other conditions where nitric oxide plays a crucial role. Additionally, it is used in the development of peptidomimetics and other bioactive compounds .
Wirkmechanismus
The mechanism of action of methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its transformation by enzymes into amides, which subsequently release nitric oxide . This release of nitric oxide can lead to various biological effects, including vasodilation and inhibition of platelet aggregation. The molecular targets and pathways involved in these effects are primarily related to the nitric oxide signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared to other similar compounds, such as methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids . These compounds share the hydroxycarbamimidoyl group but differ in their core structures. The unique triazole ring in methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Eigenschaften
Molekularformel |
C6H9N5O3 |
---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
methyl 1-(2-amino-2-hydroxyiminoethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C6H9N5O3/c1-14-6(12)4-2-11(10-8-4)3-5(7)9-13/h2,13H,3H2,1H3,(H2,7,9) |
InChI-Schlüssel |
NEMUIBWGNIYFSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(N=N1)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.